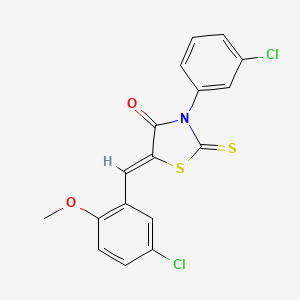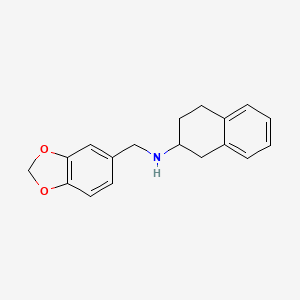![molecular formula C18H13Cl2N3O6S2 B4931562 N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4931562.png)
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been extensively studied for its potential use in scientific research. DAS is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it an interesting candidate for further study.
作用機序
The mechanism of action of DAS is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins that are involved in cell growth and inflammation. Specifically, DAS has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. Additionally, DAS has been shown to inhibit the activity of various proteins that are involved in cell signaling pathways, such as the protein kinase Akt.
Biochemical and Physiological Effects:
DAS has a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer effects. In cancer cells, DAS has been shown to induce apoptosis, or programmed cell death, which may contribute to its anti-cancer effects. Additionally, DAS has been shown to inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. In terms of anti-inflammatory effects, DAS has been shown to inhibit the production of various inflammatory cytokines, which are involved in the immune response.
実験室実験の利点と制限
One advantage of using DAS in lab experiments is its ability to inhibit the activity of various enzymes and proteins, which makes it a useful tool for studying various biological processes. Additionally, DAS has been shown to have anti-cancer and anti-inflammatory effects, which may be useful in studying these conditions. However, one limitation of using DAS in lab experiments is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research involving DAS. One area of interest is the development of DAS-based therapies for cancer and inflammatory conditions. Additionally, further study is needed to better understand the mechanism of action of DAS and its effects on various enzymes and proteins. Finally, the development of new synthetic methods for DAS may also be of interest, as this may lead to the development of new and improved DAS-based compounds.
合成法
The synthesis of DAS involves several steps, including the reaction of 2,3-dichloroaniline with sulfanilic acid, followed by nitration and sulfonation reactions. The resulting compound is then purified using various techniques, including recrystallization and chromatography.
科学的研究の応用
DAS has been studied for its potential use in a variety of scientific research applications, including cancer treatment, anti-inflammatory therapy, and as a tool for studying protein-protein interactions. In cancer research, DAS has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In anti-inflammatory therapy, DAS has been shown to have anti-inflammatory effects that may be useful in treating conditions such as arthritis and asthma. Additionally, DAS has been used as a tool for studying protein-protein interactions, which are important for understanding various biological processes.
特性
IUPAC Name |
N-[4-[(2,3-dichlorophenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O6S2/c19-14-4-3-5-15(18(14)20)22-30(26,27)13-10-8-12(9-11-13)21-31(28,29)17-7-2-1-6-16(17)23(24)25/h1-11,21-22H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUDEQWKYYGMJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 3-({[(4-bromobenzyl)thio]acetyl}amino)-2-methylbenzoate](/img/structure/B4931489.png)

![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-phenylethanamine](/img/structure/B4931516.png)
![4-(1-methyl-1H-1,2,4-triazol-5-yl)-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyrimidinamine](/img/structure/B4931519.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4931525.png)
![N-(2-furylmethyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4931542.png)

![ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4931554.png)
![2-{[(4-methylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4931577.png)
![dimethyl 2-[(2-phenylbutanoyl)amino]terephthalate](/img/structure/B4931582.png)

![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931589.png)

![1-(diphenylacetyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B4931602.png)
